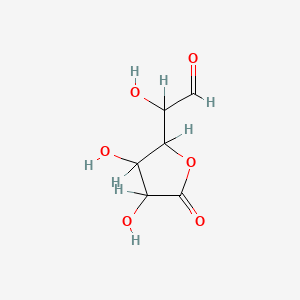

D-Glucuronic acid lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Glucuronic acid lactone, also known as D-Glucurone or Glucuronolactone, is a carbohydrate derivative . It is a naturally occurring substance that is an important structural component of nearly all connective tissues . It is sometimes used in energy drinks .

Molecular Structure Analysis

The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form . Its molecule contains two five-membered rings .Chemical Reactions Analysis

Glucuronolactone is a type of lactone, produced by dehydration synthesis of the carboxyl group and 3’-hydroxyl group on D-glucuronic acid . D-Gluconic acid δ-lactone (GDL) is soluble in water and hydrolyzes into gluconic acid spontaneously and homogeneously lowers the pH .Physical and Chemical Properties Analysis

Glucuronolactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .Mecanismo De Acción

Target of Action

Glucoxy, also known as D-Glucuronic acid lactone or Glucurolactone, is a naturally occurring substance that plays a crucial role in the metabolism of many organisms . It primarily targets the liver, where it participates in detoxification processes .

Mode of Action

Glucoxy is metabolized into glucuronic acid in the body . This acid binds to toxins and other foreign substances, forming water-soluble compounds known as glucuronides . These glucuronides are then excreted from the body through urine and feces, effectively eliminating the toxins from the system .

Biochemical Pathways

Glucoxy is involved in the glucuronidation pathway, a part of phase II metabolism in the liver . In this pathway, glucuronic acid, derived from Glucoxy, conjugates with a variety of endogenous and exogenous substances, enhancing their solubility and facilitating their elimination from the body .

Pharmacokinetics

It is known that glucoxy is soluble in water and is spontaneously hydrolyzed into glucuronic acid, which is then utilized in various metabolic processes .

Result of Action

The primary result of Glucoxy’s action is the detoxification of harmful substances. By converting these substances into water-soluble glucuronides, Glucoxy facilitates their elimination from the body, thereby reducing their potential toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glucoxy. For instance, the presence of other substances in the body that require detoxification could potentially affect the availability of Glucoxy for its intended action . Additionally, factors such as diet, lifestyle, and overall health status could influence the body’s ability to metabolize Glucoxy and utilize it effectively .

Direcciones Futuras

At room temperature, an aqueous solution of glucuronolactone reaches an equilibrium of about 20% lactone and 80% acid within 2 months . At 100°, an equilibrium of 60% lactone and 40% free acid is reached within 2 hours . This suggests potential future directions for research into the stability and reactivity of D-Glucuronic acid lactone under various conditions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of D-Glucuronic acid lactone can be achieved through the oxidation of D-glucose followed by lactonization.", "Starting Materials": [ "D-glucose", "Sodium hydroxide (NaOH)", "Sodium chlorite (NaClO2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Hydrogen peroxide (H2O2)" ], "Reaction": [ "D-glucose is first oxidized to D-glucuronic acid using NaOH and NaClO2.", "The resulting D-glucuronic acid is then treated with acetic acid and NaOAc to form the corresponding acetate ester.", "Finally, the ester is hydrolyzed using H2O2 to yield D-Glucuronic acid lactone." ] } | |

Número CAS |

14474-04-5 |

Fórmula molecular |

C6H8O6 |

Peso molecular |

176.12 g/mol |

Nombre IUPAC |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5-/m1/s1 |

Clave InChI |

UYUXSRADSPPKRZ-TXICZTDVSA-N |

SMILES isomérico |

C(=O)[C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O |

SMILES |

C(=O)C(C1C(C(C(=O)O1)O)O)O |

SMILES canónico |

C(=O)C(C1C(C(C(=O)O1)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3419445.png)

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3419528.png)